5-Chloro-3-fluoro-2-(trifluoromethyl)aniline
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Overview
Description
5-Chloro-3-fluoro-2-(trifluoromethyl)aniline is an aromatic amine with the molecular formula C7H4ClF4N. This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to an aniline ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-fluoro-2-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group onto an aniline derivative. One common method is the electrophilic aromatic substitution reaction, where a trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper powder. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluoro-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products
Oxidation: Formation of 5-Chloro-3-fluoro-2-(trifluoromethyl)nitrobenzene.
Reduction: Regeneration of this compound from its nitro derivative.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-fluoro-2-(trifluoromethyl)aniline finds applications in several fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-fluoro-2-(trifluoromethyl)aniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)aniline
- 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline
- 2-Fluoro-5-(trifluoromethyl)aniline
Uniqueness
5-Chloro-3-fluoro-2-(trifluoromethyl)aniline is unique due to the specific arrangement of chlorine, fluorine, and trifluoromethyl groups on the aniline ring. This unique structure imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. The combination of these substituents can enhance the compound’s stability, lipophilicity, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C7H4ClF4N |
---|---|
Molecular Weight |
213.56 g/mol |
IUPAC Name |
5-chloro-3-fluoro-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H4ClF4N/c8-3-1-4(9)6(5(13)2-3)7(10,11)12/h1-2H,13H2 |
InChI Key |
YFUXDRYQIIKLAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(F)(F)F)F)Cl |
Origin of Product |
United States |
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